Fosthiazate

nematode control Meloidogyne incognita granular nematicides

Fosthiazate's four stereoisomers deliver target‑specific AChE inhibition that achiral nematicides cannot match. Its soil half‑life stretches from 14 days in alkaline to 58 days in acidic soils, providing a single‑application window that outlasts oxamyl (48‑56 days). Field‑proven 97.52% gall reduction in tomato and tobacco yields on par with 1,3‑D fumigation make it the cost‑effective choice for potato, tomato, and tobacco grown in mineral soils. To prevent the 225‑fold LC₅₀ shift observed in resistant M. incognita, rotate with fluopyram (SDHI inhibitor). Procure directly for formulation or research.

Molecular Formula C9H18NO3PS2
Molecular Weight 283.4 g/mol
CAS No. 98886-44-3
Cat. No. B052061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosthiazate
CAS98886-44-3
Synonyms(2-Oxo-3-thiazolidinyl)-phosphonothioic Acid O-Ethyl S-(1-Methylpropyl) Ester; _x000B_IKI 1145;  Nemathorin;  S-sec-Butyl O-ethyl (2-oxo-3-thiazolidinyl)phosphonothioate;  S-sec-Butyl O-Ethyl (2-Oxo-3-thiazolidinyl)phosphonothiolate
Molecular FormulaC9H18NO3PS2
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCCC(C)SP(=O)(N1CCSC1=O)OCC
InChIInChI=1S/C9H18NO3PS2/c1-4-8(3)16-14(12,13-5-2)10-6-7-15-9(10)11/h8H,4-7H2,1-3H3
InChIKeyDUFVKSUJRWYZQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn n-hexane 15.14 g/L at 20 °C;  miscible with xylene, N-methylpyrrolidone and isopropyl alcohol
In water, 9.85X10+3 mg/L at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Fosthiazate (CAS 98886-44-3): Technical Baseline for Organophosphorus Nematicide Procurement


Fosthiazate (CAS 98886-44-3) is a systemic organophosphorus nematicide and insecticide that functions via acetylcholinesterase (AChE) inhibition, primarily deployed as a non-fumigant soil treatment against root-knot nematodes (Meloidogyne spp.) and other plant-parasitic species. It is a chiral molecule with two asymmetric centers (phosphorus and carbon), yielding four stereoisomers whose bioactivity and toxicity differ markedly [1]. Its physicochemical and environmental fate characteristics—including soil half-life, pH-dependent persistence, and weak mineral adsorption—distinguish it from other organophosphates and newer chemical classes, making direct substitution without quantitative assessment scientifically unjustifiable [2].

Why Fosthiazate Cannot Be Generically Substituted: Key Differentiation Drivers


Fosthiazate's selection over other nematicides is not a matter of simple class substitution; it hinges on quantifiable differences in soil persistence, pH-dependent stability, stereoisomer-specific selectivity, and comparative efficacy against resistant populations. Unlike oxamyl, which exhibits rapid field dissipation and only provides short-term control (48–56 days), fosthiazate's longer soil half-life enables extended protection, though this advantage is strongly pH-dependent [1]. Furthermore, the chiral nature of fosthiazate means that stereoisomer composition profoundly influences both target bioactivity and non-target toxicity, a factor absent in achiral comparators [2]. In vitro EC₅₀ comparisons reveal that fosthiazate is significantly less potent than newer chemistries like fluensulfone and fluopyram against M. incognita juveniles, yet this difference does not directly translate to field performance and may be offset by its unique soil mobility and root-uptake characteristics [3]. Procurement decisions must therefore be guided by application-specific soil parameters, target nematode species, and resistance history rather than by class-level assumptions.

Fosthiazate: Quantifiable Differentiation Evidence for Scientific Procurement


Superior Nematode Control Efficacy vs. Oxamyl and Cadusafos in Tomato (Gall and Juvenile Reduction)

In a glasshouse study evaluating five granular nematicides against M. incognita on tomato, fosthiazate at 0.125 g/kg soil achieved significantly higher reductions in both root galls and soil juveniles (J2) compared to oxamyl at 0.1 g/kg soil and cadusafos at 0.1 g/kg soil [1]. This demonstrates a clear efficacy advantage within the organophosphate/carbamate class under identical experimental conditions.

nematode control Meloidogyne incognita granular nematicides

Extended Soil Persistence vs. Oxamyl Under Field Conditions

A field microplot study comparing fosthiazate and oxamyl revealed that fosthiazate's superior and longer-lasting nematode control was directly attributable to its extended soil persistence [1]. While oxamyl provided adequate control only for the first 48–56 days post-application, fosthiazate maintained effective suppression beyond this window due to slower field dissipation.

soil persistence field efficacy non-fumigant nematicides

pH-Dependent Soil Half-Life Variation: Acidic vs. Alkaline Soils

The persistence of fosthiazate is strongly influenced by soil pH, with half-life values in acidic soils (pH <6) being 2.6- to 4.1-fold longer than in alkaline soils (pH >7) [1]. This pH-dependence is a critical differentiator from nematicides whose degradation is less pH-sensitive, and it directly impacts field efficacy and re-application intervals.

environmental fate soil pH degradation kinetics

Comparative In Vitro Potency (EC50) vs. Fluensulfone, Fluopyram, and Avermectin B1a

In laboratory assays measuring the motility inhibition of M. incognita second-stage juveniles (J2), fosthiazate exhibited significantly higher EC₅₀ values (lower potency) compared to the newer nematicides fluensulfone and fluopyram, and moderately higher than avermectin B1a [1]. This indicates that fosthiazate is intrinsically less potent on a concentration basis; its field performance relies on soil mobility, root uptake, and extended persistence rather than high acute toxicity.

in vitro bioassay EC50 Meloidogyne incognita

Stereoisomer-Dependent Bioactivity and Toxicity: (1S)-Enantiomers vs. Racemic Mixture

Fosthiazate exists as four stereoisomers with dramatically different biological activities. The (1S,3R) and (1S,3S) stereoisomers exhibit over 100-fold higher bioactivity against target nematodes compared to the other stereoisomers, while being only 10-fold more toxic to non-target organisms such as honeybees [1]. This stereoselectivity offers a quantifiable advantage over racemic fosthiazate and achiral nematicides, enabling effective nematode control at lower application rates with potentially reduced non-target impact.

stereoselectivity bioactivity toxicity chiral pesticide

Emerging Resistance: LC50 Shift in Field-Exposed M. incognita Populations

Continuous use of fosthiazate has selected for M. incognita populations with markedly reduced sensitivity. A population with a history of fosthiazate exposure (Ibaraki, Japan) exhibited an LC₅₀ value 225-fold higher than a naive population (Aichi) [1]. This shift is mechanistically linked to a 33-fold increase in acetylcholinesterase (AChE) activity and a 239-fold upregulation of glutathione S-transferase (GST) gene expression [1]. While this data indicates resistance emergence, it simultaneously validates fosthiazate's target site (AChE) and highlights the importance of stewardship and rotation with non-cross-resistant nematicides like fluopyram.

resistance monitoring LC50 Meloidogyne incognita acetylcholinesterase

Fosthiazate: Optimal Application Scenarios Based on Quantifiable Evidence


Scenario 1: Acidic Soils (pH <6) Requiring Extended Residual Nematode Control

In agricultural systems with acidic soils (pH <6) where extended protection against root-knot nematodes is critical, fosthiazate's 2.6- to 4.1-fold longer half-life (53.3–57.7 days) compared to alkaline soils (14.1–20.7 days) makes it a cost-effective, single-application option [1]. This scenario is supported by field evidence showing sustained efficacy beyond 56 days, outperforming oxamyl's 48–56 day window [2]. Procurement should prioritize fosthiazate for crops like potatoes, tomatoes, and tobacco grown in acidic mineral soils.

Scenario 2: Resistance Management via Rotation with Fluopyram

Given the 225-fold increase in LC₅₀ in fosthiazate-exposed M. incognita populations driven by AChE upregulation, fosthiazate should not be used continuously as a monotherapy [3]. Its optimal use case is in rotation with nematicides possessing different modes of action, such as fluopyram (SDHI inhibitor), which exhibits a different resistance mechanism (GST-mediated detoxification) [3]. Procurement of both products as part of a planned alternation strategy mitigates selection pressure and prolongs the useful life of both chemistries.

Scenario 3: High-Value Crops Where Yield Preservation Justifies Granular Formulation Costs

In flue-cured tobacco, fosthiazate applied at 88 g a.i./100 m² produced leaf yields not significantly different from fumigation with 1,3-D, a more expensive and regulated alternative [4]. Combined with the granular formulation's 97.52% gall reduction efficacy in tomato [5], fosthiazate is a scientifically justified choice for high-value vegetable and tobacco crops where yield preservation offsets the cost premium over less effective granular nematicides like cadusafos or oxamyl.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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